Di-tert-butyl(chloro)methylstannane
Description
Di-tert-butyl(chloro)methylstannane is an organotin compound characterized by a central tin atom bonded to two tert-butyl groups, one methyl group, and one chlorine atom. Organotin compounds like this are critical in synthetic chemistry, particularly in catalysis and cross-coupling reactions, due to their stability and tunable reactivity.
Properties
CAS No. |
110883-09-5 |
|---|---|
Molecular Formula |
C9H21ClSn |
Molecular Weight |
283.42 g/mol |
IUPAC Name |
ditert-butyl-chloro-methylstannane |
InChI |
InChI=1S/2C4H9.CH3.ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;1H3;1H;/q;;;;+1/p-1 |
InChI Key |
OOFWNOPXZCDPPX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[Sn](C)(C(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl(chloro)methylstannane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with methylstannane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. Another method involves the use of Grignard reagents, where tert-butylmagnesium chloride reacts with methylstannane to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(chloro)methylstannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as alkoxides, amines, or thiols.
Oxidation and Reduction: The tin center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state species.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions typically occur under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or halogens can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides yield alkoxy-substituted stannanes, while coupling reactions produce new carbon-carbon bonded compounds.
Scientific Research Applications
Di-tert-butyl(chloro)methylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
Industry: It is used in the production of polymers and other materials, where its reactivity can be harnessed to create specific functional groups.
Mechanism of Action
The mechanism by which di-tert-butyl(chloro)methylstannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with different ligands, facilitating reactions such as substitution and coupling. The presence of the tert-butyl groups provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(i) L-Aspartic Acid Di-tert-butyl Ester Hydrochloride
Key comparisons include:
- Stability : The tert-butyl groups in both compounds enhance steric protection, reducing hydrolysis rates. For L-aspartic acid di-tert-butyl ester, this stability allows storage at -20°C without decomposition .
- Functional Group Reactivity: The chlorine in Di-tert-butyl(chloro)methylstannane may undergo substitution reactions, akin to the aminolysis attempted on chloro-containing intermediates in . However, such reactions in L-aspartic acid derivatives focus on peptide bond formation rather than organometallic pathways .
(ii) Di-tert-butyl Dicarbonate
Di-tert-butyl dicarbonate (Boc₂O) is a reagent used in protecting amine groups (e.g., in Scheme 7 of ). Comparisons include:
- Steric Effects : Both compounds utilize tert-butyl groups for steric shielding. Boc₂O’s role in amine protection highlights how bulky groups prevent unwanted side reactions, a property likely shared by this compound .
- Chloro Group Reactivity: Unlike Boc₂O, the chlorine in this compound could act as a leaving group, enabling nucleophilic substitutions—similar to the attempted aminolysis in , though the latter failed to recover product .
(iii) Trichloroethylene and Other Chlorinated Compounds
Chlorinated hydrocarbons like trichloroethylene (UN 1710) differ fundamentally in structure but share reactivity trends:
- Chlorine Lability : In trichloroethylene, chlorine atoms participate in dehydrohalogenation. For this compound, the chlorine may similarly engage in substitution or elimination, depending on reaction conditions .
- Environmental and Safety Profiles: Organotin compounds are often toxic and regulated, paralleling trichloroethylene’s hazards (e.g., neurotoxicity and environmental persistence) .
Data Table: Key Properties of Analogous Compounds
Research Findings and Limitations
- Synthetic Challenges: highlights difficulties in aminolysis of chloro intermediates, suggesting that similar reactions for this compound may require optimized conditions (e.g., catalysts or temperature control) .
- Structural Insights : Tert-butyl groups in L-aspartic acid derivatives improve solubility in organic solvents, a trait that could extend to this compound for homogeneous catalysis .
- Gaps in Data: No direct studies on this compound were found. Existing evidence focuses on esters or chlorinated hydrocarbons, limiting extrapolation to organotin chemistry.
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